molecular formula C15H12F2O3 B14772019 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid

3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid

Cat. No.: B14772019
M. Wt: 278.25 g/mol
InChI Key: MNJSXFVJHDWLKK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, two fluorine atoms, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid typically involves multiple steps. One common method is the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of solvents such as methanol and catalysts like palladium.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

2,4-difluoro-5-methyl-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H12F2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19)

InChI Key

MNJSXFVJHDWLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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